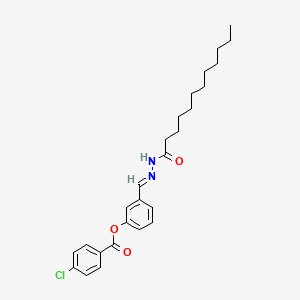
2-iodo-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H12INO It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 2-iodo-N-(1-phenylethyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(1-phenylethyl)acetamide typically involves the reaction of 2-iodoacetamide with 1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-iodoacetamide and 1-phenylethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2-iodo-N-(1-phenylethyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce oxides or amines, respectively.
科学的研究の応用
2-iodo-N-(1-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-iodo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-iodo-N-(1-phenylethyl)acetamide can be compared with other similar compounds, such as:
2-iodoacetamide: A simpler derivative where the phenylethyl group is absent. It is commonly used in biochemical research for protein modification.
N-(1-phenylethyl)acetamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-bromo-N-(1-phenylethyl)acetamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
特性
分子式 |
C10H12INO |
|---|---|
分子量 |
289.11 g/mol |
IUPAC名 |
2-iodo-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) |
InChIキー |
FGQFQEPWENBEJW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12021833.png)

![1-(1-(4-Fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12021838.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12021839.png)

![Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B12021855.png)

![2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021867.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021875.png)
![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12021881.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12021888.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B12021890.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021894.png)
